molecular formula C9H17NO B1287084 1-Piperidin-4-ylbutan-1-one CAS No. 3509-15-7

1-Piperidin-4-ylbutan-1-one

Cat. No.: B1287084
CAS No.: 3509-15-7
M. Wt: 155.24 g/mol
InChI Key: FLOUMEVOEWHLKB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Piperidin-4-ylbutan-1-one plays a crucial role in biochemical reactions, particularly in the synthesis of various pharmacologically active compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the synthesis of piperidine derivatives, which exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties . The interactions of this compound with these biomolecules are primarily through covalent bonding, which enhances the stability and efficacy of the resulting compounds.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of cells, particularly in cancer cell lines . The compound modulates cell signaling pathways by interacting with specific receptors and enzymes, leading to altered gene expression and metabolic activity. These effects are crucial in understanding the potential therapeutic applications of this compound in treating various diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and receptors, leading to either inhibition or activation of their functions . For example, this compound can inhibit certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth. Additionally, it can activate other enzymes that promote cell differentiation and apoptosis. These binding interactions are critical in elucidating the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular metabolism and gene expression, which are important considerations for its therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reduced tumor growth and enhanced cell differentiation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects are crucial in determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It is metabolized primarily in the liver, where it undergoes oxidation and reduction reactions. These metabolic processes result in the formation of active metabolites that contribute to the compound’s biological activity. The effects on metabolic flux and metabolite levels are significant in understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed throughout the body, with higher concentrations observed in the liver and kidneys. Its localization and accumulation in specific tissues are influenced by its interactions with transport proteins, which play a crucial role in its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. Understanding the subcellular localization of this compound is essential in elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidin-4-ylbutan-1-one can be synthesized through several methods. One common method involves the reaction of 4-piperidone with butanone in the presence of a reducing agent . The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidin-4-ylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Piperidin-4-ylbutan-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Piperidin-4-ylbutan-1-one can be compared with other piperidine derivatives, such as:

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis .

Properties

IUPAC Name

1-piperidin-4-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-3-9(11)8-4-6-10-7-5-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOUMEVOEWHLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590957
Record name 1-(Piperidin-4-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3509-15-7
Record name 1-(Piperidin-4-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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